Welcome to the BenchChem Online Store!
molecular formula C12H15NO5S B8491737 5-Ethoxy-3-hydroxy-1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 120256-72-6

5-Ethoxy-3-hydroxy-1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No. B8491737
M. Wt: 285.32 g/mol
InChI Key: LTIIFQOJIGVKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04885306

Procedure details

To a solution of 10 g of 5-ethoxy-1-benzenesulfonylpyrrolidin-2-one in 300 cm3 of anhydrous tetrahydrofuran, cooled to -78° C., 0.037 moles of a solution of lithium bis-trimethylsylylamide in a mixture of hexane-tetrahydrofuran (1-1) is added drop by drop at a temperature of -78° C. This mixture is agitated for 1 hour at -78° C., then 14.55 g of 2-sulfonyloxaziridine is added. The mixture is then agitated at -78° C. for 2 hours, brought to -5° C., then cooled to -30° C., after which 130 cm3 of an aqueous solution of saturated ammonium chloride is added, while the temperature is maintained at approximately -30° C. The temperature is brought to 20° C., then 130 cm3 of an aqueous solution of saturated sodium chloride is added. The organic phase is separated and the aqueous phase is extracted with chloroform. The organic phases are combined, dried, and the solvent is evaporated under reduced pressure, then the residue is chromatographed on silica, using an ethyl acetate-hexane (2-1) mixture as eluent. The product is dissolved in isopropyl ether, and 250 g of the expected product is obtained, m.p. 108°-116° C. (mixture of cis and trans isomers in which the trans isomer predominates).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.037 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
2-sulfonyloxaziridine
Quantity
14.55 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
130 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
130 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]1[N:8]([S:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)(=[O:11])=[O:10])[C:7](=[O:18])[CH2:6][CH2:5]1)[CH3:2].[Li].[Cl-].[NH4+].[Cl-].[Na+].[O:24]1CCCC1>CCCCCC.C1COCC1>[C:12]1([S:9]([N:8]2[CH:4]([O:3][CH2:1][CH3:2])[CH2:5][CH:6]([OH:24])[C:7]2=[O:18])(=[O:10])=[O:11])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3,4.5,7.8,^1:18|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC1CCC(N1S(=O)(=O)C1=CC=CC=C1)=O
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0.037 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
hexane tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C1CCOC1
Step Three
Name
2-sulfonyloxaziridine
Quantity
14.55 g
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
130 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
aqueous solution
Quantity
130 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This mixture is agitated for 1 hour at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added drop by drop at a temperature of -78° C
STIRRING
Type
STIRRING
Details
The mixture is then agitated at -78° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
brought to -5° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -30° C.
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at approximately -30° C
CUSTOM
Type
CUSTOM
Details
is brought to 20° C.
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in isopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(C(CC1OCC)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.